![molecular formula C21H13FN2O3 B5150636 (5Z)-5-[(4-fluorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione](/img/structure/B5150636.png)
(5Z)-5-[(4-fluorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(4-fluorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione: is a synthetic organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a fluorophenyl group and a naphthyl group attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-fluorobenzaldehyde and 1-naphthylacetic acid, followed by cyclization with urea under acidic conditions to form the diazinane trione core. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions: (5Z)-5-[(4-fluorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Biology: In biological research, (5Z)-5-[(4-fluorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique structural features contribute to the properties of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-fluorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
- (5Z)-5-[(4-chlorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(4-bromophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(4-methylphenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione
Uniqueness: The presence of the fluorophenyl group in (5Z)-5-[(4-fluorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications .
Properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-15-10-8-13(9-11-15)12-17-19(25)23-21(27)24(20(17)26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,23,25,27)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJLEXXPSVXDOZ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC=C(C=C4)F)/C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-morpholin-4-ylethanamine](/img/structure/B5150565.png)
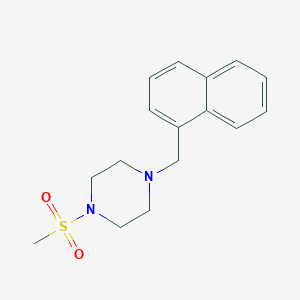

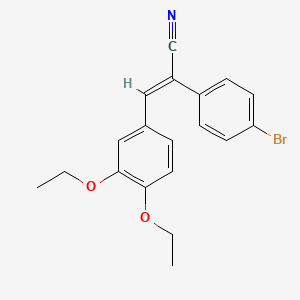
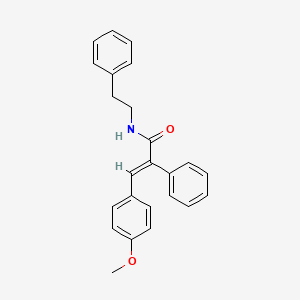
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)
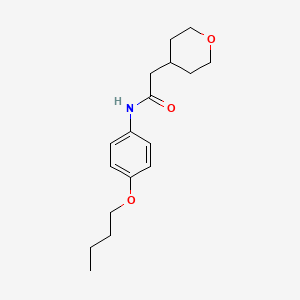
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)
![N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B5150632.png)
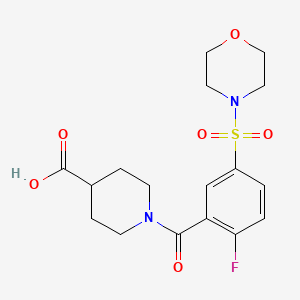
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N~15~-(3-METHOXYPHENYL)-15-METHYLTETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXAMIDE](/img/structure/B5150658.png)
![2-[(5E)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)

